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Introduction

Entinostat, also known as MS-275 or SNDX-275, is a synthetic benzamide derivative that
functions as a potent and selective, orally bioavailable inhibitor of histone deacetylase (HDAC)
enzymes.[1][2] Specifically, it targets Class | and Class IV HDACs, which are crucial regulators
of gene expression.[1] Aberrant HDAC activity is a hallmark of many cancers, leading to the
silencing of tumor suppressor genes and dysregulation of cellular processes. By inhibiting
these enzymes, Entinostat triggers the hyperacetylation of histones, leading to a more open
chromatin structure and the reactivation of silenced genes.[3][4] This epigenetic modulation
results in the inhibition of cancer cell proliferation, induction of cell cycle arrest, terminal
differentiation, and apoptosis.[1][3] Entinostat has shown promising anti-tumor activity in a wide
range of preclinical models and is under investigation in numerous clinical trials for both solid
tumors and hematologic malignancies.[1][5][6] The U.S. FDA has granted it 'breakthrough
designation’ in combination with exemestane for the management of advanced estrogen
receptor (ER)-positive breast cancer.[1][2][7]

Primary Biological Targets

The principal molecular targets of Entinostat are Class | and Class IV histone deacetylases. It
exhibits strong selectivity for HDAC1 and HDAC3 over other HDAC isoforms.[8] This selective
inhibition is a key characteristic that distinguishes it from pan-HDAC inhibitors like vorinostat
and panobinostat.[1]
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e Class | HDACs: This class includes HDAC1, HDAC2, and HDACS3. Entinostat potently
inhibits these enzymes, which are primarily located in the nucleus and are broadly implicated
in tumorigenesis.[9][10]

e Class IV HDACSs: This class consists of a single member, HDAC11. Entinostat is also
reported to inhibit this class.[1]

Quantitative Data: Inhibitory Activity

The inhibitory potency of MS-275 is typically quantified by its half-maximal inhibitory
concentration (IC50). These values can vary based on the specific assay conditions and cell
lines used.

Table 1: In Vitro HDAC Enzyme Inhibition
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Target IC50 Value Assay Conditions

HDAC1 0.51 pMI8] Cell-free assay

HDAC1 243 nM[9][10] N/A

HDAC1 180 nM N/A

HDACL 368 nM[11][12] Biochemical assay (pH 7.4,
37°C)

HDAC?2 453 nM[9][10] N/A

HDAC3 1.7 uM[8] Cell-free assay

HDAC3 248 nM[9][10] N/A

HDAC3 740 nM N/A

HDAC3 501 nM[11][12] Biochemical assay (pH 7.4,
37°C)

HDAC4 >100 pM[8] Cell-free assay

HDAC6 >100 pM[8] Cell-free assay

HDACS8 >100 puM[8] Cell-free assay

HDACS 449 uM N/A

HDACS 63.4 uM[11][12] N/A

HDAC10 >100 pM[8] Cell-free assay

Table 2: Anti-proliferative Activity in Human Cancer Cell

Lines
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Cell Line Cancer Type IC50 Value
] 41.5nM - 4.71 uM (Range
A2780 Ovarian ) )
across multiple lines)[8]
41.5nM - 4.71 uM (Range
Calu-3 Lung ) )
across multiple lines)[8]
] 41.5 nM - 4.71 uM (Range
HL-60 Leukemia ] )
across multiple lines)[8]
) 41.5nM - 4.71 uM (Range
K562 Leukemia ] )
across multiple lines)[8]
41.5 nM - 4.71 uM (Range
HT-29 Colon ) )
across multiple lines)[8]
A-375 Melanoma 3.67 uM[9]
Rituximab-Sensitive/Resistant
Lymphoma 0.5 -1 umol/I[13]
B-cell Lymphoma
Rh41 Rhabdomyosarcoma 265 nM[14]
Rh18 Rhabdomyosarcoma 840 nM[14]
Rh30 Rhabdomyosarcoma 1110 nM[14]
D283 Medulloblastoma 50 nM[15]
Acute Myelogenous Leukemia
MOLM13 (FLT3-ITD) < 1 uM[16]
(AML)
MV4-11 (FLT3-ITD) Biphenotypic Leukemia <1 uM[16]

Core Signaling Pathways and Mechanisms of Action

MS-275 modulates a multitude of intracellular signaling pathways, culminating in its anti-tumor
effects.

Epigenetic Regulation and Gene Expression
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The primary mechanism of MS-275 is the inhibition of Class | HDACs, leading to the
accumulation of acetylated histones (H3 and H4).[17][18] This neutralizes the positive charge
of lysine residues on histone tails, relaxing the chromatin structure and making DNA more
accessible to transcription factors. The result is the transcriptional activation of a distinct set of
genes, including tumor suppressor genes that are often silenced in cancer cells.[1][3][4]
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Caption: Mechanism of MS-275-mediated transcriptional activation.

Cell Cycle Arrest

A prominent effect of MS-275 is the induction of cell cycle arrest, primarily at the G1/S
transition.[8][19] This is largely mediated by the robust induction of the cyclin-dependent kinase
inhibitor p21WAF1/CIP1.[8][15][20] The upregulation of p21 occurs independently of p53
status.[15] Increased p21 levels lead to the inhibition of cyclin-CDK complexes, resulting in the
accumulation of hypophosphorylated retinoblastoma protein (Rb) and the halting of cell cycle

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://ohiostate.elsevierpure.com/en/publications/the-histone-deacetylase-inhibitor-ms-275-induces-caspase-dependen/
https://www.researchgate.net/figure/MS-275-affects-inflammatory-gene-expression-and-histone-acetylation-in-precision-cut-lung_fig1_315695184
https://pmc.ncbi.nlm.nih.gov/articles/PMC5618943/
https://synapse.patsnap.com/article/what-is-entinostat-used-for
https://synapse.patsnap.com/article/what-is-the-mechanism-of-entinostat
https://www.benchchem.com/product/b12391325?utm_src=pdf-body-img
https://www.selleckchem.com/products/entinostat-ms-275-hdac-inhibitor.html
https://pubmed.ncbi.nlm.nih.gov/40601211/
https://www.selleckchem.com/products/entinostat-ms-275-hdac-inhibitor.html
https://aacrjournals.org/cancerres/article/62/21/6108/509455/MS-27-275-an-Inhibitor-of-Histone-Deacetylase-Has
https://pubmed.ncbi.nlm.nih.gov/12839953/
https://aacrjournals.org/cancerres/article/62/21/6108/509455/MS-27-275-an-Inhibitor-of-Histone-Deacetylase-Has
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

progression.[20][21] MS-275 has also been shown to down-regulate cell cycle-related proteins
like cyclin D1.[20]
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Caption: MS-275 induces G1 cell cycle arrest via p21 upregulation.

Induction of Apoptosis

MS-275 induces programmed cell death in a wide variety of cancer cells.[8][13] The
mechanism is dose-dependent; at lower concentrations, it primarily causes differentiation and
cell cycle arrest, while at higher concentrations, it potently triggers apoptosis.[20][21] The
apoptotic pathway engaged is largely the intrinsic, or mitochondrial, pathway.

Key events include:

Reactive Oxygen Species (ROS) Generation: MS-275 can induce a rapid increase in
intracellular ROS.[20][21]

e Mitochondrial Damage: The increase in ROS leads to the loss of mitochondrial membrane
potential (A¥Ym) and the subsequent release of cytochrome c into the cytosol.[20][21]

o Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade,
including initiator caspase-9 and effector caspase-3.[17][20]

e Modulation of Bcl-2 Family Proteins: MS-275 can down-regulate anti-apoptotic proteins such
as Bcl-2, Bcl-xL, Mcl-1, and XIAP, while upregulating pro-apoptotic proteins like Bax and
Bak.[13][20][22]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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